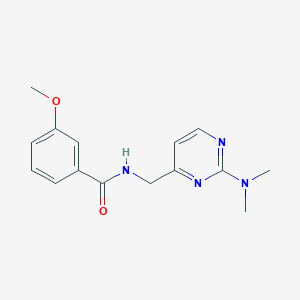

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiproliferative Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-methoxybenzamide and its derivatives have shown promising anticancer activity. A study focused on a similar compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, highlighted its marked inhibition against various human cancer cell lines including colon cancer, lung adenocarcinoma, and gastric cancer. This indicates a potential application in cancer treatment and therapy (Huang et al., 2020).

PET Imaging of Brain Receptors

This compound derivatives have been used in the development of novel radioligands for positron emission tomography (PET) imaging. These ligands target metabotropic glutamate receptor type 1 (mGluR1) in the brain, aiding in the study of neurological conditions and brain function. One such derivative, N-(4-(6-(isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[(11)C]methoxy-N-methylbenzamide, demonstrated high in vitro binding affinity for mGluR1 and was effective in imaging brain mGluR1 in rat models (Fujinaga et al., 2012).

Synthesis of Heterocyclic Compounds

This compound serves as a building block in the synthesis of various heterocyclic compounds. Research has demonstrated the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from related structures. These compounds have shown potential as anti-inflammatory and analgesic agents, indicating their utility in pharmaceutical applications (Abu‐Hashem et al., 2020).

Brain Imaging in Humans

The compound and its analogs have been used in human PET studies for mapping mGluR1 in the brain. This includes assessing the safety, distribution, and radiation dosimetry of related compounds in healthy human subjects, contributing to our understanding of brain receptor distributions and functions (Toyohara et al., 2013).

Age and Gender Effects in Brain Receptor Binding

Studies have also explored the age and gender effects on the binding of this compound derivatives to mGluR1 in healthy human brains. This research helps in understanding how receptor availability and function may change with age and differ between genders (Sakata et al., 2017).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-19(2)15-16-8-7-12(18-15)10-17-14(20)11-5-4-6-13(9-11)21-3/h4-9H,10H2,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBZUQMZFRNQKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2652331.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methylbenzoate](/img/structure/B2652336.png)

![(1R,3R)-1-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[3.3]heptane-3-carboxylic acid](/img/structure/B2652346.png)

![(3-Fluoropyridin-4-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2652348.png)